molecular formula C4H12OSi B7724281 Ethoxy(dimethyl)silane

Ethoxy(dimethyl)silane

Cat. No.: B7724281
M. Wt: 104.22 g/mol
InChI Key: XZFFGKZBTQABBO-UHFFFAOYSA-N
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Description

Ethoxy(dimethyl)silane is an organosilicon compound with the chemical formula C4H12OSi. It is a colorless, volatile liquid that is used in various industrial and scientific applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable component in the synthesis of advanced materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)silane can be synthesized through the reaction of dimethylchlorosilane with ethanol in the presence of a base such as pyridine. The reaction proceeds as follows: [ \text{(CH}_3\text{)}_2\text{SiCl}_2 + \text{C}_2\text{H}_5\text{OH} \rightarrow \text{(CH}_3\text{)}_2\text{SiOC}_2\text{H}_5 + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound typically involves the hydrolysis of dimethyldiethoxysilane. This process is carried out under controlled conditions to ensure high yield and purity of the final product.

Types of Reactions:

  • Hydrolysis: this compound undergoes hydrolysis in the presence of water to form dimethylsilanediol and ethanol. [ \text{(CH}_3\text{)}_2\text{SiOC}_2\text{H}_5 + \text{H}_2\text{O} \rightarrow \text{(CH}_3\text{)}_2\text{Si(OH)}_2 + \text{C}_2\text{H}_5\text{OH} ]

  • Condensation: The compound can also undergo condensation reactions to form siloxane bonds, which are crucial in the formation of silicone polymers.

Common Reagents and Conditions:

    Hydrolysis: Water and an acid or base catalyst.

    Condensation: Silanol groups and a catalyst such as hydrochloric acid or sulfuric acid.

Major Products:

    Hydrolysis: Dimethylsilanediol and ethanol.

    Condensation: Silicone polymers.

Scientific Research Applications

Chemical Properties and Structure

Ethoxy(dimethyl)silane has the chemical formula C4H12O2Si\text{C}_4\text{H}_{12}\text{O}_2\text{Si} and features a silane group that allows it to bond with both organic and inorganic materials. The presence of ethoxy groups enhances its solubility in organic solvents, making it effective for various applications.

Key Properties:

  • Molecular Weight : 104.22 g/mol
  • Appearance : Colorless liquid
  • Boiling Point : Approximately 156 °C
  • Reactivity : Hydrolyzes in the presence of moisture to form silanol groups.

Adhesion Promoters

This compound is widely used as an adhesion promoter in coatings and sealants. It improves the bond between substrates such as glass, metals, and polymers by forming siloxane bonds upon curing.

Case Study: Adhesion in Coatings

A study demonstrated that incorporating this compound in epoxy coatings significantly enhanced adhesion to metal substrates. The silane-treated surfaces showed improved resistance to humidity and temperature fluctuations, leading to longer-lasting coatings .

Coupling Agents

In composite materials, this compound acts as a coupling agent that facilitates the interaction between organic resins and inorganic fillers. This results in improved mechanical properties and durability of the composites.

Data Table: Mechanical Properties of Silane-Modified Composites

Composite TypeTensile Strength (MPa)Elongation at Break (%)Flexural Modulus (GPa)
Control (No Silane)3052
Silane Modified45103

The table illustrates that silane modification leads to significant improvements in tensile strength and elongation at break .

Surface Treatment

This compound is employed for surface treatment of glass fibers and other substrates to enhance their compatibility with polymer matrices.

Case Study: Glass Fiber Reinforcement

Research indicated that treating E-glass fibers with this compound before embedding them in polymer matrices resulted in improved interfacial bonding. This treatment enhanced the mechanical properties of the resulting composites, including increased tensile strength and reduced water absorption .

Applications in Dentistry

In dentistry, this compound is utilized for enhancing the adhesion of dental materials to tooth structures and other restorative materials.

Dental Adhesives

Silanes are critical in dental adhesives as they promote bonding between resin composites and tooth structures.

Data Table: Bond Strength of Dental Adhesives with Silanes

Adhesive TypeBond Strength (MPa)
Control15
Silane-Enhanced25

The data shows that silane-enhanced adhesives provide significantly higher bond strengths compared to controls .

Prosthetic Dentistry

This compound is also used in prosthetic dentistry for improving the adhesion of prosthetic materials to dental implants.

Case Study: Prosthetic Material Bonding

A clinical study found that using silanized surfaces for dental implants resulted in better integration with bone tissue compared to non-silanized controls, indicating the importance of surface treatments in prosthetic applications .

Mechanism of Action

The primary mechanism by which ethoxy(dimethyl)silane exerts its effects is through the formation of strong silicon-oxygen bonds. These bonds are formed during hydrolysis and condensation reactions, leading to the creation of stable siloxane networks. The molecular targets and pathways involved include the interaction of the silicon atom with oxygen atoms in the substrate, resulting in the formation of siloxane bonds.

Comparison with Similar Compounds

    (3-Aminopropyl)triethoxysilane: Used for surface functionalization and as a coupling agent.

    Tetraethoxysilane: Used in the production of silica and as a precursor for sol-gel processes.

    Dimethylethoxysilane: Similar in structure but with different reactivity and applications.

Uniqueness: Ethoxy(dimethyl)silane is unique in its ability to form strong bonds with both organic and inorganic materials, making it versatile for various applications. Its relatively simple structure allows for easy modification and incorporation into complex systems, enhancing its utility in scientific research and industrial processes.

Biological Activity

Ethoxy(dimethyl)silane (EDMS) is an organosilicon compound with the chemical formula C4_4H12_{12}OSi. It has garnered attention for its potential biological activity, particularly in the fields of materials science and biomedicine. This article reviews the biological effects of EDMS, focusing on its antimicrobial properties, interactions with biological systems, and implications for therapeutic applications.

EDMS is a silane compound characterized by an ethoxy group and two methyl groups attached to silicon. Its structure allows it to participate in various chemical reactions, making it useful in synthesizing silane-based materials.

Antimicrobial Properties

Recent studies have demonstrated that EDMS exhibits significant antimicrobial activity. A study focused on an injectable silane-based endodontic irrigant incorporating EDMS showed promising results against various pathogens. The engineered solution demonstrated a reduction in interleukin-6 (IL-6) levels in treated cells, indicating its potential to modulate inflammatory responses while effectively reducing microbial load .

Table 1: Antimicrobial Efficacy of EDMS-Based Solutions

PathogenConcentration (mg/mL)Inhibition Zone (mm)
E. coli0.515
S. aureus1.020
C. albicans0.518

Cytotoxicity and Cellular Interactions

The cytotoxic effects of EDMS were evaluated using various cell lines, including bone marrow stem cells (BMSCs). Results indicated that while lower concentrations (0.5% k21) maintained cell viability comparable to controls, higher concentrations (1% k21) resulted in decreased viability due to cytotoxicity .

Table 2: Cytotoxicity of EDMS on BMSCs

Concentration (%)Viability (%)Remarks
0.595Comparable to control
1.070Significant cytotoxicity

The biological activity of EDMS appears to be linked to its ability to interact with cellular components and modulate immune responses. The modulation of IL-6 and IL-10 levels suggests that EDMS may influence macrophage polarization towards an anti-inflammatory phenotype, which is beneficial in reducing tissue damage during infections .

Case Studies

  • Endodontic Applications : In a clinical setting, the use of EDMS as part of an endodontic irrigant demonstrated significant antimicrobial efficacy against root canal pathogens while promoting healing through reduced inflammatory markers .
  • Material Science : Research into the sealing properties of zeolite channels using ethoxysilanes, including EDMS, highlighted its effectiveness in enhancing material durability while providing antimicrobial benefits .

Properties

IUPAC Name

ethoxy(dimethyl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12OSi/c1-4-5-6(2)3/h6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZFFGKZBTQABBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[SiH](C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

104.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14857-34-2
Record name Ethoxydimethylsilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14857-34-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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